molecular formula C11H11ClN2S B2895881 4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 307343-93-7

4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B2895881
CAS RN: 307343-93-7
M. Wt: 238.73
InChI Key: JAGFUPJHQBNERB-UHFFFAOYSA-N
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Description

This compound is used in the synthesis of some novel thieno [2, 3-d] pyrimidines and their antibacterial activity .


Molecular Structure Analysis

The linear formula for this compound is C11H11ClN2S . The CAS Number is 307343-93-7 . The molecular weight is 238.741 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thienopyridines and Pyrimidines : This compound is used in the synthesis of new thienopyridines and pyrimidines, which are essential in various chemical reactions and pharmaceutical applications. These compounds can undergo intramolecular cyclization, leading to the formation of complex structures with potential biological activities (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2000).

  • Creation of Heterocyclic Systems : The compound is instrumental in the creation of novel heterocyclic systems. This is crucial in the field of medicinal chemistry, where these systems are used for designing drugs with specific biological targets (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

  • Optoelectronic Applications : In the field of optoelectronics, derivatives of this compound are studied for their nonlinear optical (NLO) properties. These properties are significant for developing materials used in advanced technological applications like lasers and optical switches (Hussain et al., 2020).

Biological and Medicinal Research

  • Biological Activities : Derivatives of this compound have been synthesized due to their high biological activities. They have shown potential as inhibitors in various biological processes, which is crucial for developing new therapeutic agents (El-Gazzar, Hussein, & Aly, 2006).

  • Anticancer Research : Studies have shown that certain derivatives of this compound exhibit promising anticancer properties. This makes it a valuable compound in the development of new anticancer drugs, particularly for breast cancer (Gad et al., 2020).

  • Antimicrobial Activity : Some derivatives of this compound have shown significant antimicrobial activity, indicating their potential use in treating bacterial infections (Bhuiyan et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It has been used in the synthesis of novel thieno[2,3-d]pyrimidines , which suggests it may play a role in the biochemical pathways related to these compounds

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As it’s used in the synthesis of novel thieno[2,3-d]pyrimidines , it’s plausible that the compound could have antibacterial activity, as suggested by these studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. For instance, the compound should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents . .

properties

IUPAC Name

12-chloro-10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c1-2-8-13-10(12)9-6-4-3-5-7(6)15-11(9)14-8/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGFUPJHQBNERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

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